molecular formula C9H2F7N B12097421 [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile CAS No. 58432-61-4

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile

Cat. No.: B12097421
CAS No.: 58432-61-4
M. Wt: 257.11 g/mol
InChI Key: YMMPLJAAWKZWBD-UHFFFAOYSA-N
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Description

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile (CAS: 58432-61-4) is a fluorinated aromatic nitrile compound with the molecular formula C₉H₂F₇N. It is characterized by a highly fluorinated phenyl ring substituted with a trifluoromethyl (-CF₃) group and an acetonitrile (-CH₂CN) moiety. This compound is primarily used in industrial applications, particularly as a precursor for synthesizing pharmaceuticals, agrochemicals, and specialty fluorinated materials . Its safety data sheet (SDS) classifies it as hazardous, with strict handling protocols for industrial use only .

Properties

CAS No.

58432-61-4

Molecular Formula

C9H2F7N

Molecular Weight

257.11 g/mol

IUPAC Name

2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H2F7N/c10-5-3(1-2-17)6(11)8(13)4(7(5)12)9(14,15)16/h1H2

InChI Key

YMMPLJAAWKZWBD-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile involves starting with octafluorotoluene as the initial reagent . Specific synthetic routes and reaction conditions may vary, but this compound can be prepared through fluorination reactions.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substitution reactions involving the trifluoromethyl group are relevant.

Common Reagents and Conditions:

    Fluorinating Agents: These are essential for introducing fluorine atoms.

    Cyanide Sources: Used for nitrile formation.

    Base-Catalyzed Reactions: Employed for various transformations.

Major Products: The primary product of reactions involving 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile is the corresponding nitrile, 2-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)acetonitrile .

Scientific Research Applications

Chemistry:

    Fluorinated Building Block: Used in the synthesis of other fluorinated compounds.

    Hydrophobicity Studies: Investigated due to its hygroscopic nature.

Biology and Medicine:

    Fluorine-Containing Pharmaceuticals:

    Biological Imaging: Fluorinated compounds play a role in imaging techniques.

Industry:

    Materials Science: Used in the design of specialty materials.

    Electronics: Fluorinated compounds find applications in electronic devices.

Mechanism of Action

The specific molecular targets and pathways through which 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile exerts its effects remain an area of ongoing research. Its unique fluorinated structure likely contributes to its properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties can be contextualized by comparing it to analogs with similar fluorinated aromatic cores but differing functional groups. Below is a detailed analysis:

Structural Analogs and Functional Group Variations

Compound Name CAS Number Molecular Formula Key Functional Groups Primary Applications Reference
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile 58432-61-4 C₉H₂F₇N -CF₃, -CH₂CN Pharmaceutical intermediates
2,3,5,6-Tetrafluoro-4-(thiophen-2-yl)phenyl carboxamide (e.g., Compound 7) Not provided C₁₈H₁₃F₄N₄O₃ -CF₃, -CONH₂, thiophene Leukemia inhibitors
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol 20867-94-1 C₈H₃F₇O -CF₃, -CH₂OH Specialty fluorinated alcohols
Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate 735-40-0 C₁₁H₁₁F₃N₂O₄ -CF₃, -NO₂, ester (-COOEt) Agrochemical intermediates
2,3,5,6-Tetrafluoro-1,4-benzenedimethanol Not provided C₈H₆F₄O₂ Two -CH₂OH groups Polymer synthesis

Key Comparative Insights

Reactivity and Stability :

  • The acetonitrile group in the target compound confers higher electrophilicity compared to alcohols or esters, making it reactive in nucleophilic substitution reactions. In contrast, benzyl alcohol derivatives (e.g., CAS 20867-94-1) are more stable but less versatile in coupling reactions .
  • The nitro-substituted analog (CAS 735-40-0) exhibits enhanced electron-withdrawing effects, favoring reduction or hydrogenation pathways .

This suggests similar resilience in the target compound . The diol derivative (2,3,5,6-Tetrafluoro-1,4-benzenedimethanol) is more polar and water-soluble due to its hydroxyl groups, unlike the hydrophobic acetonitrile analog .

Applications :

  • Pharmaceuticals : The target compound’s nitrile group is critical for forming heterocycles in drug candidates, whereas the carboxamide analog () directly inhibits dihydroorotate dehydrogenase (DHODH), a leukemia target .
  • Agrochemicals : Ethyl nitro-ester derivatives (e.g., CAS 735-40-0) are precursors for herbicides, leveraging nitro group reactivity .

Research Findings and Industrial Relevance

  • Synthetic Utility: The target compound’s trifluoromethyl and acetonitrile groups enable diverse functionalization, such as cyano-to-amine conversion for drug intermediates .
  • Limitations: High fluorine content increases production costs and complicates waste management compared to non-fluorinated analogs.

Biological Activity

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, and anticancer activities based on various studies.

  • Molecular Formula : C10H4F7N
  • Molecular Weight : 295.13 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antimicrobial Activity

Recent studies have shown that compounds with fluorinated substituents exhibit significant antimicrobial properties. For instance, a study reported that related fluorinated compounds demonstrated minimum inhibitory concentrations (MICs) against various bacteria and fungi:

CompoundMIC (µg/mL)Target Organism
Compound A4.88Bacillus mycoides
Compound B22.4Escherichia coli
Compound C44.4Candida albicans

These findings suggest that the introduction of trifluoromethyl and tetrafluorophenyl groups enhances the antimicrobial efficacy of these compounds .

Antiviral Activity

The antiviral potential of fluorinated compounds has been explored in various contexts. In one study, a related compound was tested against human cytomegalovirus (hCMV) in infected cell lines. The results indicated a strong reduction in viral replication when treated with the compound at concentrations as low as 0.75 µM:

  • Cytotoxic Concentration (CC50) : 22.5 µM on ARPE-19 cells
  • Inhibition Concentration (IC50) : 3.4 µM on MRC-5 cells

The selectivity index (SI), defined as the ratio of CC50 to IC50, was significantly high, indicating a favorable therapeutic window for these compounds .

Anticancer Activity

The anticancer properties of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile were assessed against several human cancer cell lines. The following IC50 values were observed:

Cell LineIC50 (µM)Reference Drug IC50 (Doxorubicin)
A54944.452.1
HCT11622.452.1
PC330.052.1

These results indicate that certain derivatives exhibit superior anticancer activity compared to standard chemotherapeutics like Doxorubicin .

The biological activity of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile is hypothesized to involve several mechanisms:

  • Cell Membrane Disruption : The presence of multiple fluorine atoms may alter the lipophilicity and membrane permeability.
  • Enzyme Inhibition : Fluorinated compounds can act as enzyme inhibitors by mimicking natural substrates.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or bind to nucleic acids, affecting replication and transcription processes.

Case Studies

  • Study on Antiviral Efficacy :
    • Conducted on ARPE-19 cells infected with hCMV.
    • Results showed a dose-dependent reduction in infection rates upon treatment with [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile.
  • Anticancer Screening :
    • A panel of eight human cancer cell lines was tested.
    • Compounds derived from [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile exhibited IC50 values lower than those for Doxorubicin in several cases.

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